molecular formula C30H46O8 B562692 3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one CAS No. 110187-24-1

3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No. B562692
CAS RN: 110187-24-1
M. Wt: 534.69
InChI Key: FXZKDRVSINFUOY-QAWAFJNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a natural product found in Maquira calophylla and Maquira sclerophylla with data available.

Scientific Research Applications

Chemical Structure and Isolation

This compound, with a complex chemical structure, has been isolated from the roots of Periploca sepium Bunge, a Chinese traditional herbal medicine. Its structure includes several six-membered rings with chair conformations and a cyclopentane ring in an envelope conformation. The compound forms helical chains in its crystal structure through hydrogen bonds and weak interactions (Zhang et al., 2012).

Crystallography and Molecular Conformation

Another study focusing on a similar compound emphasizes different orientations of peripheral groups in its crystal structure. This provides insights into the molecular conformation and interaction potentials of such complex compounds (Ketuly et al., 2010).

Biological Activity and Derivatives

Research on androsterone derivatives, which share a similar steroid shape to our compound, has revealed insights into their biological activity. The orientation of the E-ring substituent in these compounds rationalizes their biological results, providing a basis for understanding similar structures (Djigoué et al., 2012).

Applications in Antimicrobial Screening

A study on Methanol/dichloromethane extract of Leplaea mayombenis root led to the isolation of compounds structurally similar to our compound. These showed antimicrobial activity, suggesting potential applications in treating infectious diseases (Sidjui et al., 2015).

Synthesis and Stereochemistry

Research on the synthesis of structurally related compounds sheds light on the stereochemical aspects that could be relevant for understanding and synthesizing similar complex molecules (Gerber & Vogel, 2001).

Antioxidant Properties

A study combining two antioxidants related to the structure of our compound, ascorbic acid, and alpha-tocopherol pharmacophore, highlights the potential of such molecules in radical scavenging and antioxidant activities (Manfredini et al., 2000).

Medicinal Applications

Screening of herbal therapeutics against MRSA infections identified compounds with structures similar to the complex molecule , indicating potential medicinal applications in treating antibiotic-resistant infections (Skariyachan et al., 2011).

properties

CAS RN

110187-24-1

Molecular Formula

C30H46O8

Molecular Weight

534.69

IUPAC Name

3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O8/c1-17-27(33)24(35-3)14-26(37-17)38-20-6-10-29(16-31)19(13-20)4-5-23-22(29)7-9-28(2)21(8-11-30(23,28)34)18-12-25(32)36-15-18/h12,17,19-24,26-27,31,33-34H,4-11,13-16H2,1-3H3/t17-,19?,20+,21-,22+,23-,24+,26+,27-,28-,29-,30+/m1/s1

InChI Key

FXZKDRVSINFUOY-QAWAFJNCSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)OC)O

synonyms

maquiroside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Reactant of Route 2
3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Reactant of Route 3
3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Reactant of Route 4
3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Reactant of Route 5
3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Reactant of Route 6
3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

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